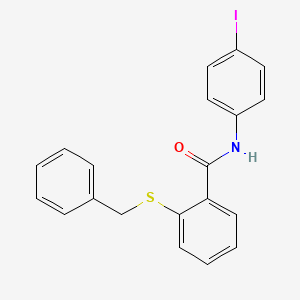

2-(benzylthio)-N-(4-iodophenyl)benzamide

説明

2-(Benzylthio)-N-(4-iodophenyl)benzamide is a benzamide derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at the 2-position of the benzoyl ring and a 4-iodophenyl moiety attached via an amide linkage.

特性

IUPAC Name |

2-benzylsulfanyl-N-(4-iodophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16INOS/c21-16-10-12-17(13-11-16)22-20(23)18-8-4-5-9-19(18)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEDUDJQZAAGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Physicochemical Comparisons

The table below highlights key structural and functional differences between 2-(benzylthio)-N-(4-iodophenyl)benzamide and related benzamide derivatives:

Key Observations :

- The iodine atom at the 4-position may facilitate halogen bonding, relevant to receptor-ligand interactions .

- Biological Activity Trends: Benzamides with electron-withdrawing groups (e.g., nitro in Nitazoxanide) or antioxidant moieties (e.g., hydroxyl or methoxy in and ) exhibit pronounced therapeutic effects. The target compound’s benzylthio group could participate in radical scavenging, though likely less effectively than phenolic -OH groups .

Pharmacological and Diagnostic Potential

Sigma Receptor Ligands

Radioiodinated benzamides, such as [¹²⁵I]PIMBA, demonstrate high affinity for sigma receptors overexpressed in prostate tumors, enabling diagnostic imaging . The target compound’s iodine atom positions it as a candidate for radiolabeling, while the benzylthio group’s bulkiness may alter binding kinetics compared to smaller substituents (e.g., methoxy or piperidinyl groups in ).

Anticancer Activity

Thiazolidinone-based benzamides (e.g., compound 4c in ) show potent antiproliferative effects (IC₅₀ = 16.3 μg/mL against L929 cells). The target compound lacks the thiazolidinone ring but shares the benzamide scaffold, suggesting possible cytotoxicity through alternative mechanisms, such as interference with cellular redox systems or protein binding via the thioether group.

Antioxidant Activity

However, sulfur atoms can quench radicals via hydrogen abstraction or disulfide formation, warranting further study.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。